molecular formula C24H23NO3S B556451 Ac-Cys(Trt)-OH CAS No. 27486-87-9

Ac-Cys(Trt)-OH

Cat. No. B556451
CAS RN: 27486-87-9
M. Wt: 405.5 g/mol
InChI Key: KCVPASSMLHHOIF-QFIPXVFZSA-N
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Description

“Ac-Cys(Trt)-OH” refers to a cysteine molecule that has been acetylated at the N-terminus and has a trityl (Trt) protecting group . The Trt group is highly hydrophobic and may not be completely removed during final TFA cleavage .


Synthesis Analysis

The synthesis of “Ac-Cys(Trt)-OH” involves the use of protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Molecular Structure Analysis

The molecular structure of “Ac-Cys(Trt)-OH” is determined by the cysteine molecule, the acetyl group at the N-terminus, and the trityl protecting group . Theoretical conformational analysis indicates that peptides containing this molecule can form compactly folded conformations .


Chemical Reactions Analysis

The chemical reactions involving “Ac-Cys(Trt)-OH” primarily concern the protection and deprotection of the cysteine thiol group . These reactions are crucial in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .

Scientific Research Applications

  • Peptide Synthesis : Ac-Cys(Trt)-OH is used in Fmoc solid-phase peptide synthesis, demonstrating efficient synthesis characteristics. It is particularly noted for its effective deprotection using trifluoroacetic acid (TFA) (McCurdy, 1989).

  • S-Tritylation of Unprotected Peptides : Trityl alcohol (Trt-OH) in hexafluoro-2-propanol (HFIP) can be used for S-protection of cysteine in fully unprotected peptides, highlighting the utility of Ac-Cys(Trt)-OH in selective peptide modifications (Mochizuki, Hibino, & Nishiuchi, 2014).

  • Preparation of N-Methyl Cysteines : Ac-Cys(Trt)-OH is used as a precursor for synthesizing protected NMe-Cys derivatives, facilitating the creation of various S-protected cysteine derivatives (Marcucci et al., 2008).

  • Cyclic Peptide Synthesis : A derivative, N(alpha)-trityl-S-(9H-xanthen-9-yl)-l-cysteine (Trt-Cys(Xan)-OH), is used in a novel strategy for the synthesis of cyclic peptides, showing the versatility of trityl-protected cysteine derivatives in advanced peptide synthesis (Tulla-Puche & Bárány, 2004).

  • Acid-Labile Cys-Protecting Groups : Studies on acid-labile Cys-protecting groups in Fmoc/tBu strategy for peptide synthesis have shown the compatibility and utility of S-Trt with other protecting groups, useful in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • Disulfide Bond Formation : It has been used in disulfide bond formation in peptides, demonstrating its relevance in creating complex peptide structures (Bishop, Jones, & Chmielewski, 1993).

  • Racemization Studies : Investigations into the racemization of Fmoc-Cys(Trt)-OH during peptide synthesis have contributed to understanding and minimizing epimerization, enhancing the fidelity of peptide products (Kaiser, Nicholson, Kohlbau, & Voelter, 1996).

  • Fluorescence Studies : In a different application, Ac-Cys(Trt)-OH derivatives have been utilized in fluorescence studies, highlighting their potential in biochemical and biophysical research (Lehrer & Ishii, 1988).

  • Insulin Analogs Synthesis : The synthesis of insulin analogs with multiple disulfide bonds employs cysteine protection strategies, including the use of the trityl group, underlining the role of Ac-Cys(Trt)-OH in therapeutic peptide synthesis (Wu et al., 2017).

Future Directions

The future directions for “Ac-Cys(Trt)-OH” could involve further development of protecting group strategies for the cysteine thiol group . This could facilitate the synthesis of even more complex peptides and proteins, expanding the possibilities for peptide and protein chemistry .

Mechanism of Action

Target of Action

Ac-Cys(Trt)-OH is a derivative of the amino acid cysteine, where Ac stands for acetyl and Trt stands for trityl, which are protecting groups . The primary targets of Ac-Cys(Trt)-OH are proteins and peptides, particularly those that require cysteine for their structure and function .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis. The trityl (Trt) group serves as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Biochemical Pathways

The biochemical pathways affected by Ac-Cys(Trt)-OH are primarily those involved in peptide and protein synthesis. The compound plays a crucial role in the formation of disulfide bonds, which are essential for the structure and function of many proteins . Furthermore, it has been used in the prenylation of peptides and proteins, an important post-translational modification observed in vivo .

Pharmacokinetics

The pharmacokinetics of Ac-Cys(Trt)-OH, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely dependent on the specific context of its use. As a component used in peptide synthesis, its bioavailability would be determined by the subsequent processing and modification steps .

Result of Action

The result of Ac-Cys(Trt)-OH’s action is the successful synthesis of complex peptides and proteins, including those with disulfide bonds . It also allows for the introduction of a variety of biophysical probes such as affinity handles and fluorescent tags into Cys-containing peptides and proteins .

Action Environment

The action, efficacy, and stability of Ac-Cys(Trt)-OH can be influenced by various environmental factors. For instance, the conditions used for its deprotection, its use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups can all impact its effectiveness . Additionally, the specific cellular or in vitro environment in which it is used can also play a role.

properties

IUPAC Name

(2R)-2-acetamido-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVPASSMLHHOIF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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